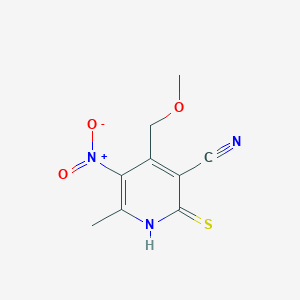
5-(3,4-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as DCMO, is a chemical compound that has been widely researched for its potential applications in various fields. It belongs to the class of oxadiazole compounds and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Overview of 1,3,4-Oxadiazole Derivatives
Research indicates that the 1,3,4-oxadiazole ring, a five-membered aromatic structure, is a key feature in many synthetic molecules due to its potential for forming effective bindings with various enzymes and receptors in biological systems. This feature facilitates a wide array of bioactivities, making 1,3,4-oxadiazole derivatives a focal point in medicinal chemistry. These derivatives have been extensively explored for their therapeutic potency across a broad spectrum of medicinal areas, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. This underscores their significant development value and the ongoing interest in their research for creating more active and less toxic medicinal agents (Verma et al., 2019).
Synthesis and Biological Roles
The synthesis of 1,3,4-oxadiazole compounds and their biological roles have been a central theme in heterocyclic chemistry, highlighting their importance in developing new medicinal species for treating numerous diseases. Recent advancements have focused on innovative methods for synthesizing 1,3,4-oxadiazole derivatives and exploring their medicinal applications, further emphasizing the ongoing exploration for new therapeutic species beneficial to society (Nayak & Poojary, 2019).
Pharmacological Significance
The 1,3,4-oxadiazole core is pivotal in the synthesis of compounds with pharmacological properties. It acts as a bioisostere for carboxylic acids, carboxamides, and esters, thereby enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors. The diverse pharmacological profile of 1,3,4-oxadiazole derivatives has attracted significant research attention, suggesting a promising future for these compounds in therapeutic molecules across various activities (Rana, Salahuddin, & Sahu, 2020).
Metal-Ion Sensing Applications
1,3,4-Oxadiazole scaffolds have been identified as crucial in various fields beyond pharmacology, such as material science and organic electronics. Their potential in developing chemosensors, especially for metal-ion sensing, is noteworthy. The structural flexibility and the presence of potential coordination sites make these molecules suitable for sensing applications, demonstrating the versatility and broad applicability of 1,3,4-oxadiazole derivatives (Sharma, Om, & Sharma, 2022).
Propiedades
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-3-2-4-10(7-9)14-18-15(20-19-14)11-5-6-12(16)13(17)8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEPQYSDQJUWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chlorophenyl)-4-[(2,3-dimethoxyphenyl)acetyl]-2-piperazinone](/img/structure/B5601312.png)
![3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5601314.png)
![(4aR*,7aS*)-1-benzyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601319.png)
![2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5601332.png)
![2-{3-oxo-3-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5601334.png)
![3,4,5-trimethoxy-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5601335.png)

![methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5601344.png)
![N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5601346.png)
![4-[(benzyloxy)acetyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5601359.png)

![2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5601367.png)
![(4aR*,7aS*)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5601375.png)